molecular formula C6H11ClO3S B6223743 rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans CAS No. 2763741-44-0

rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans

Cat. No.: B6223743
CAS No.: 2763741-44-0
M. Wt: 198.7
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Description

rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans: is a chemical compound characterized by its unique stereochemistry and functional groups. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. The “trans” designation indicates that the ethoxy and sulfonyl chloride groups are on opposite sides of the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a of suitable precursors.

    Ethoxy Group Introduction: The ethoxy group can be introduced via an using ethyl halides.

    Sulfonyl Chloride Formation: The sulfonyl chloride group is typically introduced by reacting the corresponding sulfonic acid with thionyl chloride (SOCl2).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Common solvents include dichloromethane (DCM) and tetrahydrofuran (THF).

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate salts.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Reagent: Acts as a reagent in various organic synthesis reactions.

Biology and Medicine:

    Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry:

    Material Science: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create more complex molecules.

Comparison with Similar Compounds

  • rac-(1r,3r)-3-fluorocyclopentane-1-sulfonyl chloride, trans
  • rac-(1r,3r)-3-methoxycyclobutane-1-sulfonyl chloride, trans
  • rac-(1r,3r)-3-phenylcyclobutane-1-sulfonyl chloride, trans

Uniqueness: The presence of the ethoxy group in rac-(1r,3r)-3-ethoxycyclobutane-1-sulfonyl chloride, trans imparts unique chemical properties, such as increased solubility in organic solvents and distinct reactivity patterns compared to its analogs.

Properties

CAS No.

2763741-44-0

Molecular Formula

C6H11ClO3S

Molecular Weight

198.7

Purity

95

Origin of Product

United States

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